molecular formula C11H15N3S B13520144 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13520144
M. Wt: 221.32 g/mol
InChI Key: VGNVWKWFMDXQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring and a pyrazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the thiophene and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Biological Activity

3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H14N4S
  • Molecular Weight : 222.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1478428-12-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Molecular docking studies have indicated that it may bind effectively to receptors such as prostaglandin reductase (PTGR2), suggesting potential anti-inflammatory properties .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance:

  • In vitro assays demonstrated that derivatives of pyrazole compounds exhibited significant antiproliferative activity against prostate cancer cell lines (PC-3 and DU-145). The most potent derivatives showed IC50 values lower than standard chemotherapeutics like 5-Fluoro Uracil (5-FU) .

Anti-inflammatory Effects

The compound's interaction with PTGR2 suggests it may reduce the synthesis of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory effects. In silico studies have shown favorable binding interactions that support this hypothesis .

Case Studies and Research Findings

StudyFindings
Farghaly et al. (2019)Demonstrated that pyrazole derivatives had superior activity against PC-3 cells compared to DU-145 cells, with IC50 values indicating potent anticancer effects .
Singh et al. (2023)Reported on the synthesis and characterization of thiophene-based compounds, including pyrazole derivatives, highlighting their biological applications .
ResearchGate StudyInvestigated the inhibition rates of various compounds against cancer cell lines, noting that certain pyrazole derivatives exhibited remarkable potency at low concentrations .

Pharmacological Profile

The pharmacological profile of this compound indicates a multifaceted approach to treating various conditions:

  • Cancer Treatment : Potential as an effective agent in cancer therapy due to its ability to inhibit tumor growth.
  • Anti-inflammatory Applications : Its role in modulating inflammatory pathways opens avenues for treating chronic inflammatory diseases.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

5-(4,5-dimethylthiophen-2-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H15N3S/c1-6-5-9(15-8(6)3)10-7(2)11(12)14(4)13-10/h5H,12H2,1-4H3

InChI Key

VGNVWKWFMDXQNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=NN(C(=C2C)N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.